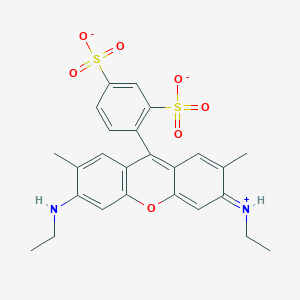
sulforhodamine G anion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulforhodamine G anion is an anionic fluorescent dye derived from sulforhodamine. It has a role as a fluorochrome. It is an organosulfonate oxoanion and a xanthene dye.
Aplicaciones Científicas De Investigación
Biological Research Applications
Fluorescent Marker for Cellular Studies
Sulforhodamine G anion is primarily used as a fluorescent marker in cellular studies. Its ability to stain cells allows researchers to visualize and track cellular processes. For example, it has been effectively utilized for labeling astrocytes in neuroscience research, providing insights into their role in the central nervous system. The uptake of sulforhodamine G by astrocytes has been documented, demonstrating its potential as a reliable marker for these cells in live imaging studies .
Hypoxia Detection
Recent developments have introduced sulforhodamine-based probes that enable the direct imaging of cellular hypoxia. These probes utilize the bioreductive cleavage mechanism to restore fluorescence under hypoxic conditions, making them valuable tools for studying oxygen deprivation in tissues .
Aptamer Binding Studies
this compound has also been employed in aptamer binding studies. The binding affinity and selectivity of RNA aptamers can be optimized using this dye, which helps in developing more effective biosensors and therapeutic agents .
Imaging Techniques
Positron Emission Tomography (PET)
The this compound has been explored as a radiotracer for PET imaging. By labeling the dye with positron emission radionuclides, researchers aim to study its biological behavior and potential applications in molecular imaging. This technique allows for the visualization of functional processes at the molecular level, which is crucial for understanding various diseases .
Two-Photon Microscopy
In addition to traditional fluorescence microscopy, sulforhodamine G is suitable for two-photon microscopy applications. Its photostability and fluorescence properties make it ideal for deep tissue imaging, allowing researchers to observe dynamic processes within living organisms over extended periods .
Drug Delivery Systems
Liposomal Formulations
this compound can be incorporated into liposomal drug delivery systems. Liposomes enhance the bioavailability and efficacy of drugs while reducing side effects. The encapsulation of sulforhodamine G within liposomes has shown promise in targeting specific tissues and improving the pharmacokinetics of therapeutic agents .
Therapeutic Applications
Research indicates that sulforhodamine G may have therapeutic potential beyond its use as a dye. For instance, studies have suggested its application in treating conditions like acute respiratory distress syndrome by enhancing surface activity in alveolar flooding scenarios .
Comparative Data Table
Case Studies
Case Study 1: Neuroimaging with Sulforhodamine G
In a study investigating the role of astrocytes in neuroinflammation, sulforhodamine G was used to label astrocytes in live brain slices. The results demonstrated that astrocytes responded dynamically to inflammatory stimuli, highlighting the utility of sulforhodamine G as a tool for real-time imaging of cellular responses in neurological contexts .
Case Study 2: Drug Delivery Efficacy
A recent investigation into liposomal formulations containing sulforhodamine G showed enhanced drug delivery efficiency to tumor sites compared to traditional methods. The study concluded that the incorporation of sulforhodamine G significantly improved therapeutic outcomes while minimizing systemic toxicity .
Propiedades
Fórmula molecular |
C25H25N2O7S2- |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C25H26N2O7S2/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33)/p-1 |
Clave InChI |
ZTFBWHOIQNNLGY-UHFFFAOYSA-M |
SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















